molecular formula C21H21Cl2N3O4 B504674 methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate

methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate

Cat. No.: B504674
M. Wt: 450.3g/mol
InChI Key: XOFGZKBPSSERTI-UHFFFAOYSA-N
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Description

methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a benzoate ester, and a dichlorobenzoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.

    Introduction of the Dichlorobenzoyl Group: The next step is the reaction of 4-acetylpiperazine with 2,4-dichlorobenzoyl chloride to form 4-(4-acetylpiperazin-1-yl)-2,4-dichlorobenzamide.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the dichlorobenzoyl group may enhance binding affinity or specificity. The ester group allows for potential hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-acetylpiperazin-1-yl)methylbenzoate
  • 4-(4-Acetylpiperazin-1-yl)methylbenzoic acid
  • Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate

Uniqueness

methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate is unique due to the presence of the dichlorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C21H21Cl2N3O4

Molecular Weight

450.3g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(2,4-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C21H21Cl2N3O4/c1-13(27)25-7-9-26(10-8-25)19-6-3-14(21(29)30-2)11-18(19)24-20(28)16-5-4-15(22)12-17(16)23/h3-6,11-12H,7-10H2,1-2H3,(H,24,28)

InChI Key

XOFGZKBPSSERTI-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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